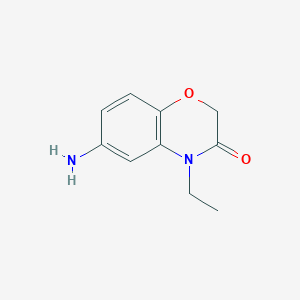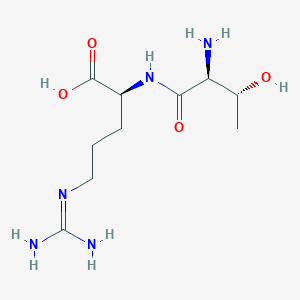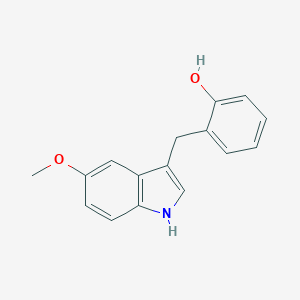
2-(5-Methoxy-1H-indole-3-ylmethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Methoxy-1H-indole-3-ylmethyl)phenol, also known as MIPT, is a chemical compound that belongs to the family of tryptamine derivatives. It has been studied for its potential use in scientific research due to its unique chemical structure and properties.
Wirkmechanismus
2-(5-Methoxy-1H-indole-3-ylmethyl)phenol acts as a partial agonist at 5-HT1A and 5-HT2A receptors, and as an antagonist at 5-HT2C receptors. It also has affinity for alpha-adrenergic receptors and dopamine receptors. Its mechanism of action is not fully understood, but it is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity.
Biochemische Und Physiologische Effekte
2-(5-Methoxy-1H-indole-3-ylmethyl)phenol has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, and to decrease the release of serotonin in the striatum. It has also been shown to increase the release of acetylcholine in the hippocampus. These effects suggest that 2-(5-Methoxy-1H-indole-3-ylmethyl)phenol may have potential therapeutic applications in the treatment of various neuropsychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-(5-Methoxy-1H-indole-3-ylmethyl)phenol has several advantages for lab experiments. It is relatively easy to synthesize, and it has a well-defined chemical structure. It also has high affinity for several serotonin receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, 2-(5-Methoxy-1H-indole-3-ylmethyl)phenol also has several limitations. Its effects are not fully understood, and it may have off-target effects on other receptors. It also has limited solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(5-Methoxy-1H-indole-3-ylmethyl)phenol. One direction is to further elucidate its mechanism of action and its effects on neurotransmitter release and neuronal activity. Another direction is to investigate its potential therapeutic applications in the treatment of various neuropsychiatric disorders. Additionally, further studies are needed to determine its safety and potential side effects. Overall, 2-(5-Methoxy-1H-indole-3-ylmethyl)phenol has the potential to be a valuable tool for scientific research, and further studies are needed to fully understand its properties and potential applications.
Synthesemethoden
2-(5-Methoxy-1H-indole-3-ylmethyl)phenol can be synthesized through a multi-step process starting from 2-nitrobenzaldehyde. The first step involves the reduction of 2-nitrobenzaldehyde to 2-amino-5-methoxybenzyl alcohol. The second step involves the cyclization of the alcohol to form the indole ring. The final step involves the oxidation of the indole ring to form 2-(5-Methoxy-1H-indole-3-ylmethyl)phenol.
Wissenschaftliche Forschungsanwendungen
2-(5-Methoxy-1H-indole-3-ylmethyl)phenol has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for various serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C. This makes it a potential tool for studying the role of these receptors in various physiological and pathological conditions.
Eigenschaften
CAS-Nummer |
145275-28-1 |
|---|---|
Produktname |
2-(5-Methoxy-1H-indole-3-ylmethyl)phenol |
Molekularformel |
C16H15NO2 |
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
2-[(5-methoxy-1H-indol-3-yl)methyl]phenol |
InChI |
InChI=1S/C16H15NO2/c1-19-13-6-7-15-14(9-13)12(10-17-15)8-11-4-2-3-5-16(11)18/h2-7,9-10,17-18H,8H2,1H3 |
InChI-Schlüssel |
DVFXNAJKNTZUAU-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC=C2CC3=CC=CC=C3O |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC=C2CC3=CC=CC=C3O |
Synonyme |
3-(2-hydroxyphenyl)methyl-5-methoxyindole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



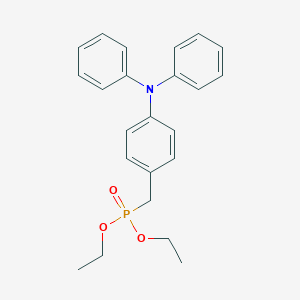

![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B182319.png)
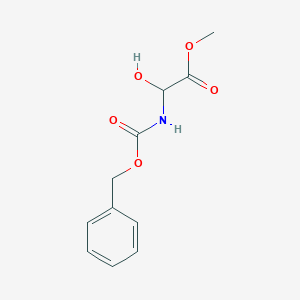
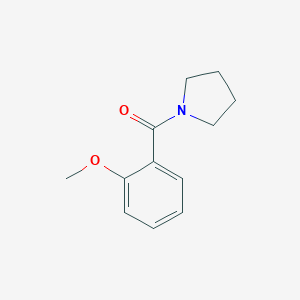
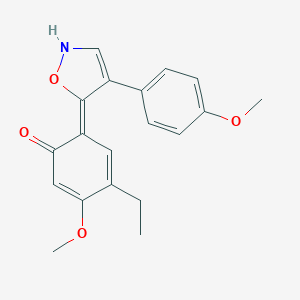

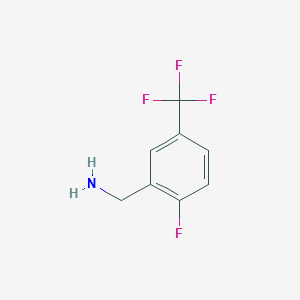
![7-Nitrobenzo[D]oxazole-2-thiol](/img/structure/B182333.png)
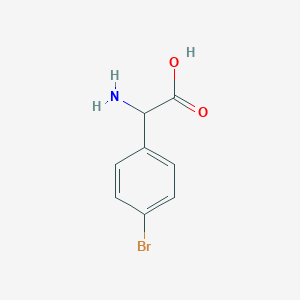
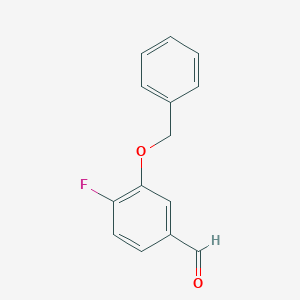
![1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-](/img/structure/B182353.png)
